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Compound of Interest

Compound Name: 1,3-Dibromopentane

Cat. No.: B3190459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 1,3-dibromopentane, a versatile building block in organic synthesis. The
information herein is intended to support research and development activities by providing key
data, experimental considerations, and a summary of its reactivity.

Chemical Identity and Physical Properties

1,3-Dibromopentane is a halogenated alkane with the chemical formula CsH10Br2. Its structure
features two bromine atoms attached to the first and third carbon atoms of a pentane chain.

CAS Number: 42474-20-4[1]

Physical Data Summary

The following table summarizes the key physical and chemical properties of 1,3-
dibromopentane.
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Property Value Reference
Molecular Formula CsHioBr2 [1]
Molecular Weight 229.94 g/mol [1]

Density 1.668 g/cm3

Boiling Point 193.4 °C at 760 mmHg

Melting Point -28.63 °C (estimate)

Refractive Index 1.5042

Vapor Pressure 0.648 mmHg at 25°C

Flash Point 68.6 °C

Spectroscopic Data

While specific spectra for 1,3-dibromopentane are not readily available in public databases,
the expected spectroscopic features can be predicted based on its structure and data from
analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum of 1,3-dibromopentane is expected to be complex due to the
presence of multiple diastereotopic protons and spin-spin coupling. The chemical shifts will be
influenced by the electronegativity of the bromine atoms.

e -CH(Br)-: The proton on the carbon bearing the bromine at position 3 will likely appear as a
multiplet in the range of 4.0-4.5 ppm.

e -CH2z(Br): The protons on the carbon bearing the bromine at position 1 will likely appear as a
multiplet around 3.4-3.6 ppm.

e -CH:z-: The methylene protons at positions 2 and 4 will appear as complex multiplets, likely in
the range of 1.8-2.5 ppm.

e -CHs: The terminal methyl group protons will appear as a triplet around 0.9-1.2 ppm.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromopentane
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromopentane
https://www.benchchem.com/product/b3190459?utm_src=pdf-body
https://www.benchchem.com/product/b3190459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon
atoms in different chemical environments.

e C-Br: Carbons directly attached to bromine (C1 and C3) are expected to have chemical
shifts in the range of 25-60 ppm.

 Aliphatic Carbons: The other saturated carbons (C2, C4, and C5) will appear in the typical
alkane region of the spectrum, generally between 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-dibromopentane will be characterized by the following absorption
bands:

. Characteristic Absorption
Functional Group ( 1 Notes
cm-

Present in most organic
C-H Stretch (Alkyl) 2850 - 2960 (strong) molecules containing alkane-
like structures.[2]

Confirms the presence of C-H

C-H Bend (Alkyl) 1350 - 1480 (variable) bonds in an sp3 hybridized
carbon.
This is a key diagnostic peak
C-Br Stretch 500 - 680 (strong)

for alkyl bromides.

Synthesis and Experimental Protocols

1,3-Dibromopentane is typically synthesized from its corresponding diol, 1,3-pentanediol, via
nucleophilic substitution using a bromine source such as hydrobromic acid, often with a strong
acid catalyst like sulfuric acid.

General Synthesis Workflow
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The following diagram illustrates a general workflow for the synthesis of 1,3-dibromopentane
from 1,3-pentanediol.

Synthesis of 1,3-Dibromopentane

1,3-Pentanediol
HBr, H2SOa

. Reaction

Reaction Mixture
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Caption: General experimental workflow for the synthesis of 1,3-dibromopentane.

Example Experimental Protocol (Adapted from similar
syntheses)
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Disclaimer: This is a generalized protocol and should be adapted and optimized with
appropriate safety precautions.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, add 1,3-pentanediol.

» Reagent Addition: Cool the flask in an ice bath and slowly add a mixture of concentrated
hydrobromic acid and sulfuric acid with constant stirring. The addition should be controlled to
manage the exothermic reaction.

o Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure
the complete conversion of the diol to the dibromide.

o Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water
and a suitable organic solvent (e.qg., diethyl ether or dichloromethane). Separate the organic
layer.

o Neutralization: Wash the organic layer sequentially with water, a saturated sodium
bicarbonate solution (to neutralize any remaining acid), and finally with brine.

e Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g.,
magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude 1,3-
dibromopentane can then be purified by vacuum distillation.

Reactivity and Synthetic Applications

As a dihaloalkane, 1,3-dibromopentane is a versatile substrate for a variety of nucleophilic
substitution and organometallic reactions.

Nucleophilic Substitution Reactions

The two bromine atoms in 1,3-dibromopentane can be displaced by a wide range of
nucleophiles. These reactions typically proceed via an Sn2 mechanism. The relative reactivity
of the two bromine atoms (primary at C1 and secondary at C3) can potentially be exploited for
selective monosubstitution under carefully controlled conditions.

Common nucleophiles include:
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Azide ion (Ns~): To form diazides, which can be further reduced to diamines.

Cyanide ion (CN~): To introduce nitrile functional groups, which are precursors to carboxylic
acids and amines.

Hydroxide (OH~) and Alkoxides (RO™): To form diols and ethers, respectively.

Thiolates (RS™): To synthesize dithioethers.

Grignard Reagent Formation

The reaction of 1,3-dibromopentane with magnesium metal in an anhydrous ether solvent can
lead to the formation of a Grignard reagent. Due to the presence of two bromine atoms, the
formation of a di-Grignard reagent is possible, though intramolecular reactions can be a
competing pathway. These organometallic intermediates are powerful nucleophiles for forming
new carbon-carbon bonds.

Intramolecular Cyclization

The 1,3-disposition of the bromine atoms makes 1,3-dibromopentane a suitable precursor for
the synthesis of four-membered rings through intramolecular cyclization. This can be achieved
by reacting the dibromide with a suitable metal, such as zinc dust, in what is known as a

Freund reaction. This type of reaction can be used to form substituted cyclobutane derivatives.

[3]

The following diagram illustrates the general concept of intramolecular cyclization.
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Intramolecular Cyclization of 1,3-Dibromopentane
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Caption: Conceptual pathway for intramolecular cyclization.

Safety and Handling

1,3-Dibromopentane is expected to be a hazardous chemical. Alkyl halides are generally toxic
and irritants. Appropriate personal protective equipment (PPE), including gloves, safety
goggles, and a lab coat, should be worn when handling this compound. All manipulations
should be performed in a well-ventilated fume hood. For detailed safety information, consult the
Safety Data Sheet (SDS) from the supplier.

This guide provides a foundational understanding of 1,3-dibromopentane for its application in
research and development. Further investigation into specific reaction conditions is
recommended for the successful implementation of this versatile chemical intermediate in
synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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